

Phenyl Dichlorophosphate: A Cornerstone in Phosphorylating Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenyl dichlorophosphate*

Cat. No.: *B058146*

[Get Quote](#)

An In-depth Technical Guide on the Discovery, Synthesis, and Historical Context of **Phenyl Dichlorophosphate** for Researchers, Scientists, and Drug Development Professionals.

Abstract

Phenyl dichlorophosphate ($C_6H_5Cl_2O_2P$), a reactive organophosphorus compound, has carved a significant niche in organic synthesis, particularly as a versatile phosphorylating agent. This technical guide delves into the historical context of its discovery, details various synthetic methodologies with experimental protocols, and tabulates its key physicochemical properties. Furthermore, it explores the compound's diverse applications in the synthesis of crucial intermediates for pharmaceuticals, agrochemicals, and flame retardants, providing a comprehensive resource for professionals in chemical research and drug development.

Introduction

Phenyl dichlorophosphate, also known as phenyl phosphorodichloridate, is a colorless to pale yellow liquid characterized by its high reactivity, stemming from the two chlorine atoms and the phenoxy group attached to the phosphoryl center. This reactivity makes it an invaluable reagent for introducing the phenyl phosphate moiety into a wide range of molecules, enabling the synthesis of phosphate esters, amides, and other organophosphorus compounds. Its utility spans from the construction of complex molecules in academic research to the large-scale production of industrial chemicals.

Historical Context and Discovery

The precise moment and the individual credited with the first synthesis of **phenyl dichlorophosphate** are not clearly documented in readily available historical records. However, its emergence is intrinsically linked to the broader development of organophosphorus chemistry, which saw significant advancements in the 19th and early 20th centuries. The work of chemists like August Wilhelm von Hofmann in the mid-19th century laid the foundational understanding of organic phosphorus compounds.[\[1\]](#)[\[2\]](#)

The early 20th century witnessed a surge in the synthesis and investigation of organophosphate esters, driven by the discovery of their biological activities, which led to their use as insecticides and, regrettably, as chemical warfare agents.[\[3\]](#)[\[4\]](#)[\[5\]](#) It is plausible that **phenyl dichlorophosphate** was first prepared during this era of intense exploration into organophosphorus compounds. A 1962 patent acknowledges the existing difficulties in preparing aryl phosphorodichlorides, suggesting that while methods were known, they were often inefficient, yielding mixtures of monoaryl, diaryl, and triaryl phosphates.[\[3\]](#) This indicates that the challenge lay not in the initial discovery but in the development of selective and high-yield synthetic routes.

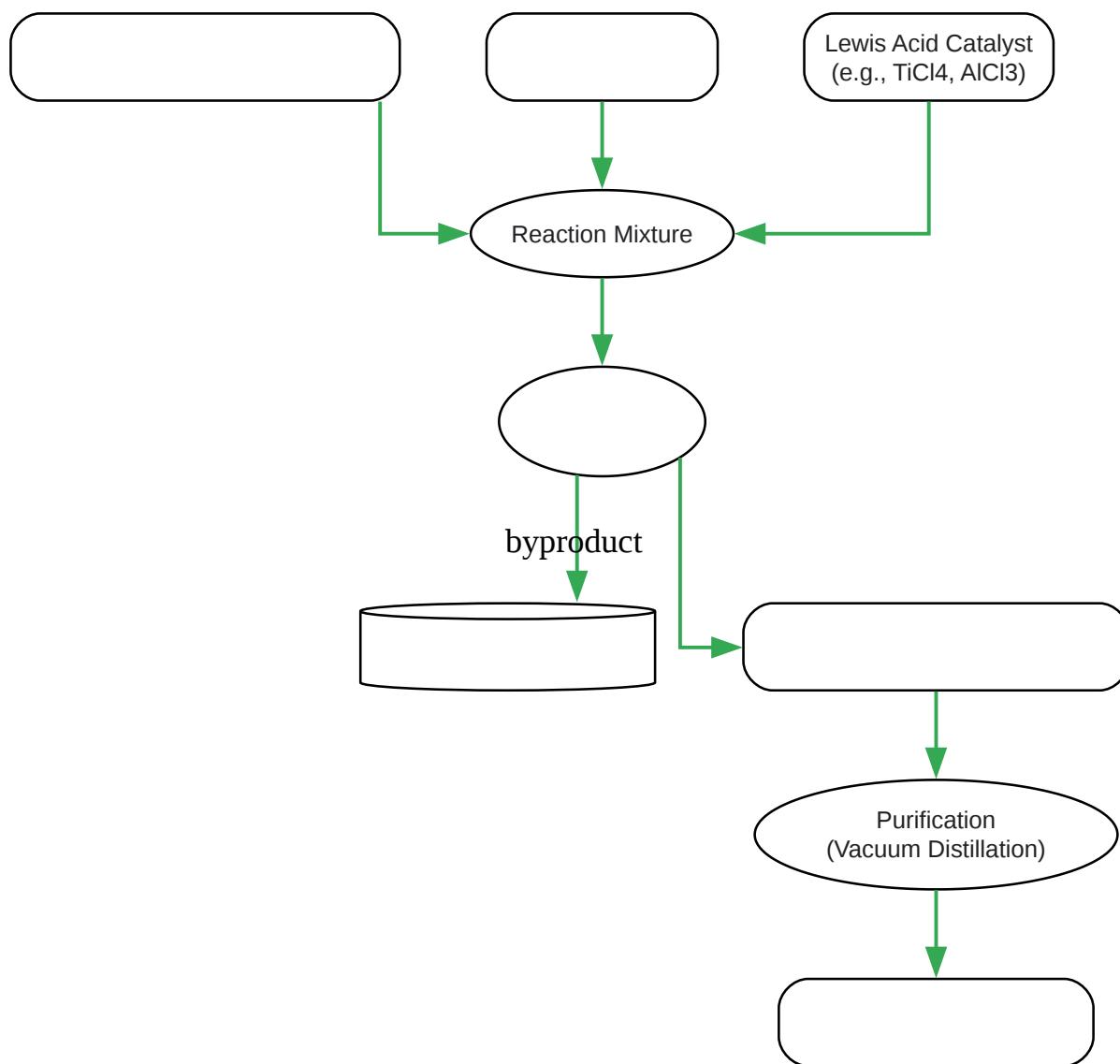
Physicochemical Properties

A summary of the key quantitative data for **phenyl dichlorophosphate** is presented in Table 1 for easy reference and comparison.

Property	Value
Molecular Formula	C ₆ H ₅ Cl ₂ O ₂ P
Molecular Weight	210.98 g/mol
Appearance	Clear, colorless to very slightly brown liquid
Boiling Point	241-243 °C (lit.)
Density	1.412 g/mL at 25 °C (lit.)
Refractive Index (n _{20/D})	1.523 (lit.)
CAS Number	770-12-7

Synthesis of Phenyl Dichlorophosphate

Several methods have been established for the synthesis of **phenyl dichlorophosphate**. The choice of method often depends on the desired scale, purity, and available starting materials.


Reaction of Phosphorus Oxychloride with Phenol

A common and direct method involves the reaction of phosphorus oxychloride (POCl_3) with phenol ($\text{C}_6\text{H}_5\text{OH}$).^[6] This reaction can be catalyzed by a Lewis acid, such as titanium tetrachloride^[6] or aluminum chloride.^[3]

Experimental Protocol:

- To a four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and a gas outlet, add phosphorus oxychloride (160 g, 1 mol) and a catalytic amount of titanium tetrachloride (1 g).^[6]
- Heat the mixture to 70-80 °C.^[6]
- Slowly add phenol (94 g, 1 mol) dropwise over 2-3 hours, maintaining the temperature of the reaction mixture.^[6]
- After the addition is complete, continue to stir the mixture at 80-90 °C for 3-5 hours, or until the evolution of hydrogen chloride gas ceases.^[6]
- Remove the excess phosphorus oxychloride by distillation under reduced pressure.^[6]
- The crude **phenyl dichlorophosphate** can be purified by fractional distillation under reduced pressure.

Logical Relationship of the Synthesis:

[Click to download full resolution via product page](#)

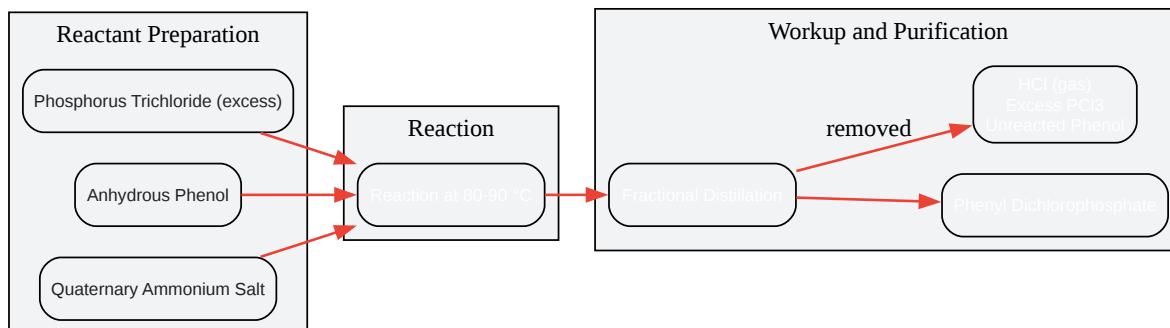
Caption: Synthesis of **Phenyl Dichlorophosphate** from Phosphorus Oxychloride and Phenol.

Reaction of Phosphorus Oxychloride with Sodium Phenoxide

An alternative approach utilizes sodium phenoxide, which can offer advantages in terms of reaction conditions and selectivity.

Experimental Protocol:

- Prepare anhydrous sodium phenoxide from phenol and sodium hydroxide.
- In a reaction vessel, add phosphorus oxychloride.
- Carefully add the anhydrous powdered sodium phenoxide to the phosphorus oxychloride with stirring.
- The reaction is typically carried out in an inert solvent.
- The precipitated sodium chloride is removed by filtration.
- Excess phosphorus oxychloride and the solvent are removed under reduced pressure.
- The resulting crude oil is purified by vacuum distillation.


Reaction of Trichlorophosphine with Anhydrous Sodium Phenoxide

This method involves the reaction of phosphorus trichloride (PCl_3) with anhydrous sodium phenoxide.^[7]

Experimental Protocol:

- In a three-necked flask, heat an excess of trichlorophosphine to 80-90 °C under an inert atmosphere to ensure the apparatus is dry.^[7]
- Add a catalytic amount of a quaternary ammonium salt.^[7]
- Slowly add preheated and dissolved phenol to the reaction mixture.^[7]
- Maintain the temperature at 80-90 °C during the addition.^[7] The reaction produces a significant amount of HCl gas, which should be appropriately trapped.^[7]
- After the reaction is complete, the excess trichlorophosphine and any unreacted phenol are removed by fractional distillation, yielding **phenyl dichlorophosphate**.^[7]

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of **Phenyl Dichlorophosphate** via Trichlorophosphine.

Applications in Research and Drug Development

Phenyl dichlorophosphate is a versatile reagent with numerous applications in organic synthesis, including several that are highly relevant to drug development.

- **Phosphorylating Agent:** Its primary use is as a phosphorylating agent for alcohols and amines, leading to the formation of phosphate esters and phosphoramidates, respectively. These functional groups are present in many biologically active molecules, including nucleotides and some classes of drugs.[6]
- **Peptide Synthesis:** It is used in the preparation of coupling agents for peptide synthesis, such as phenylphosphoro di-(1-imidazolidate) and 2-phenyl-bis-triazoloylphosphate.[6]
- **Synthesis of Biologically Active Molecules:** **Phenyl dichlorophosphate** has been employed in the synthesis of various molecules of biological importance. For example, it is used in the preparation of dihydroxyacetone phosphate (DHAP) precursors, which are key intermediates in cellular metabolism.[8]
- **Reagent in Name Reactions:** It plays a role in several named reactions, including the Pfitzner-Moffatt oxidation (oxidation of alcohols to aldehydes and ketones) and the

Beckmann rearrangement (conversion of oximes to amides).[\[6\]](#)

- Industrial Intermediate: Beyond the laboratory, **phenyl dichlorophosphate** is a crucial intermediate in the industrial production of flame retardants, plasticizers, and agrochemicals such as pesticides.

Conclusion

Phenyl dichlorophosphate is a foundational reagent in organophosphorus chemistry with a rich, albeit not perfectly chronicled, history. Its straightforward synthesis from readily available starting materials and its high reactivity have cemented its importance in both academic research and industrial applications. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for the design and execution of synthetic routes to novel and impactful molecules. This guide provides a consolidated resource to aid in that endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. Phosphonic dichloride, phenyl- [\[webbook.nist.gov\]](http://webbook.nist.gov)
- 3. US3153081A - Process for preparing phenyl phosphorodichlorides - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 4. mdpi.com [mdpi.com]
- 5. Phenyl phosphorus dichloride | C₆H₅PCl₂ | CID 12573 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 6. US3775470A - Process for the preparation of organophosphonyl dichlorides - Google Patents [\[patents.google.com\]](http://patents.google.com)
- 7. pubs.acs.org [pubs.acs.org]

- 8. US4296047A - Continuous preparation of phosphoric acid alkyl ester dichlorides - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Phenyl Dichlorophosphate: A Cornerstone in Phosphorylating Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058146#discovery-and-historical-context-of-phenyl-dichlorophosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com